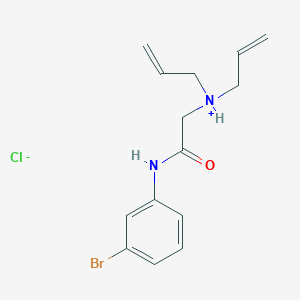
1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate is a complex organic compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the morpholino group and the indolinone core structure makes this compound particularly interesting for medicinal chemistry research.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes:
Formation of the Indolinone Core: This step involves the cyclization of appropriate precursors to form the indolinone structure.
Introduction of the Benzyl and Methyl Groups: These groups are introduced through alkylation reactions.
Attachment of the Morpholino Group: The morpholino group is attached via nucleophilic substitution reactions.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form to enhance its solubility and stability.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzyl and morpholino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholine esterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s disease.
Cancer Research: Some derivatives of this compound have shown cytotoxic activity against various cancer cell lines, making it a candidate for anticancer drug development.
Biological Studies: The compound is used in studying enzyme inhibition and protein-ligand interactions due to its complex structure and functional groups.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate involves its interaction with specific molecular targets. For instance, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate can be compared with other indolinone derivatives such as:
1-Benzyl-3-methyl-4-piperidone: Used in the preparation of fentanyl analogs with analgesic activity.
1-Benzyl-3-methylimidazolium chloride: Known for its use in ionic liquids and various chemical reactions.
The uniqueness of this compound lies in its specific structural features and the presence of the morpholino group, which imparts distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H31ClN2O4 |
|---|---|
Molekulargewicht |
435.0 g/mol |
IUPAC-Name |
1-benzyl-3-methyl-3-(3-morpholin-4-ylpropoxy)indol-2-one;hydrate;hydrochloride |
InChI |
InChI=1S/C23H28N2O3.ClH.H2O/c1-23(28-15-7-12-24-13-16-27-17-14-24)20-10-5-6-11-21(20)25(22(23)26)18-19-8-3-2-4-9-19;;/h2-6,8-11H,7,12-18H2,1H3;1H;1H2 |
InChI-Schlüssel |
UVAZSJWMYMYQCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)OCCCN4CCOCC4.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


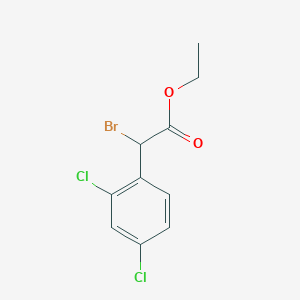
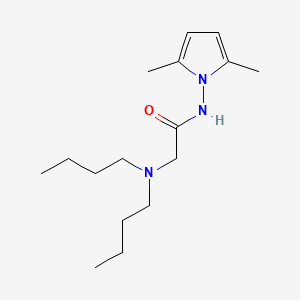
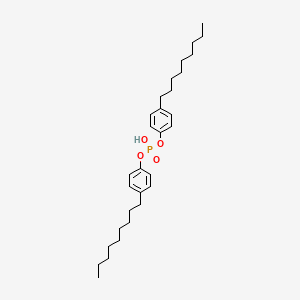
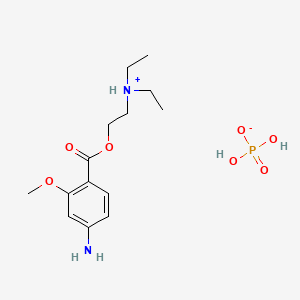


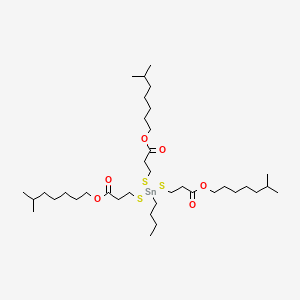
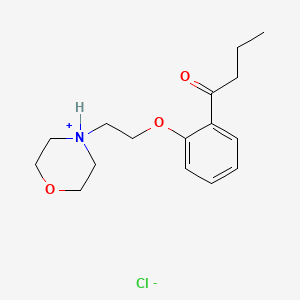
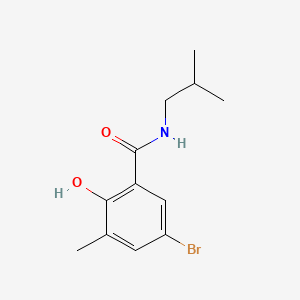
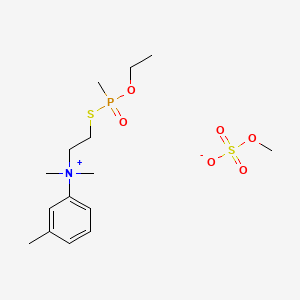
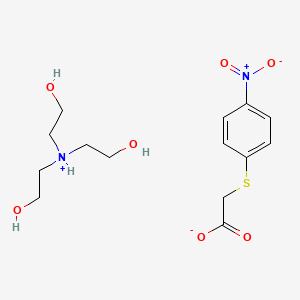
![2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B15343512.png)

